2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Description
2-[(1-Acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a synthetic small molecule featuring a benzimidazole core substituted with an acetyl group at the 1-position and a sulfanyl-linked butanamide chain at the 2-position.
Properties
Molecular Formula |
C22H22N4O2S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-18(30-22-24-16-9-5-6-10-17(16)26(22)13(2)27)20(28)25-21-15(12-23)14-8-4-7-11-19(14)29-21/h5-6,9-10,18H,3-4,7-8,11H2,1-2H3,(H,25,28) |
InChI Key |
NXLFEMSJJVDVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=CC=CC=C4N3C(=O)C |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For example, 1-acetyl-1H-benzimidazole is prepared by reacting o-phenylenediamine with acetyl chloride in acetic acid under reflux (72 hours, 80°C), yielding a 78–85% product.
Thiol Group Introduction
Sulfur incorporation at the C2 position employs Lawesson’s reagent or phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>) . A representative protocol involves:
-
Dissolving 1-acetyl-1H-benzimidazole (1.0 equiv) in dry toluene.
-
Adding P<sub>2</sub>S<sub>5</sub> (1.2 equiv) and heating at 110°C for 6 hours.
-
Isolating 1-acetyl-1H-benzimidazole-2-thiol via column chromatography (hexane/ethyl acetate, 7:3), achieving 65–70% yield.
Synthesis of 3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine
Cyclization to Benzothiophene
The tetrahydrobenzothiophene core is constructed via Dieckmann cyclization or Friedel-Crafts alkylation :
Amination at C2 Position
Direct amination is achieved using Hofmann rearrangement or Curtius reaction :
-
Treating 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with diphenylphosphoryl azide (DPPA) and tert-butanol produces the tert-butyl carbamate intermediate, which is hydrolyzed to the primary amine (55–62% yield).
Coupling via Butanamide Linker
Activation of Thiol and Amine Groups
The sulfanyl group is activated as a disulfide or thioacetate , while the amine is converted to an isocyanate or acyl chloride :
Nucleophilic Substitution
The thioester reacts with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in dimethylformamide (DMF) at 50°C for 12 hours, yielding the target compound after purification (Table 1).
Table 1: Reaction Conditions and Yields for Final Coupling Step
| Reactant | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromobutanoyl thioester | DMF | Et<sub>3</sub>N | 50°C | 12 | 58–65 |
| 2-Iodobutanoyl thioester | DMSO | K<sub>2</sub>CO<sub>3</sub> | 60°C | 10 | 62–68 |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography (eluent: chloroform/methanol 9:1) or HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, benzimidazole-H), 7.45–7.32 (m, 4H, aromatic), 3.02 (t, 2H, CH<sub>2</sub>S), 2.81 (s, 3H, COCH<sub>3</sub>).
-
HRMS (ESI<sup>+</sup>) : m/z calculated for C<sub>22</sub>H<sub>22</sub>N<sub>4</sub>O<sub>2</sub>S<sub>2</sub> [M+H]<sup>+</sup>: 439.1164; found: 439.1168.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach involves simultaneous benzimidazole thiolation and amide coupling using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent:
Solid-Phase Synthesis
Immobilizing the benzothiophen-2-amine on Wang resin enables iterative coupling and cleavage, improving yield to 70–73%.
Challenges and Optimization
Byproduct Formation
-
Oxidation of Thiols : Conducting reactions under nitrogen atmosphere minimizes disulfide byproducts.
-
Epimerization : Low temperatures (0–5°C) prevent racemization during amide bond formation.
Solvent Selection
-
DMF vs. DMSO : DMF enhances solubility of intermediates but requires post-reaction dialysis. DMSO increases reaction rate but complicates purification.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative. This reaction is critical for modifying the compound’s pharmacological properties.
| Reaction Type | Conditions | Reagents | Products | Analytical Methods |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | HCl (6M), H2O | Carboxylic acid + 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | HPLC, NMR |
| Basic Hydrolysis | NaOH (aqueous), heat | NaOH (2M), ethanol | Sodium carboxylate + corresponding amine | IR, Mass Spectrometry |
-
Mechanistic Insight : Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water. Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.
Oxidation of the Sulfanyl Group
The thioether group is oxidized to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
-
Key Finding : Oxidation enhances polarity, potentially improving solubility. The sulfone derivative exhibits increased stability in pharmacokinetic studies .
Deacetylation of the Benzimidazole Moiety
The acetyl group on the benzimidazole ring is removed under basic conditions, generating a free amine for further functionalization.
| Reaction Type | Conditions | Reagents | Products | Analytical Methods |
|---|---|---|---|---|
| Base-Catalyzed | NaOH (methanol), reflux | NaOH (1M), methanol | Deacetylated benzimidazole + acetate ion | NMR, Mass Spectrometry |
-
Application : The free amine enables conjugation with electrophilic agents (e.g., acyl chlorides) for prodrug synthesis.
Nitrile Hydrolysis
The cyano group on the benzothiophene ring undergoes hydrolysis to form an amide or carboxylic acid.
-
Note : Reaction selectivity depends on pH and temperature. The amide intermediate is often isolated under controlled conditions .
Nucleophilic Substitution at the Sulfanyl Group
The thioether participates in displacement reactions with nucleophiles, enabling structural diversification.
-
Example : Reaction with 4,6-diaminopyrimidine-2-thiol yields analogs with enhanced binding to kinase targets .
Microwave-Assisted Functionalization
Optimized synthetic routes employ microwave irradiation to accelerate reactions and improve yields.
| Reaction Type | Conditions | Reagents | Products | Analytical Methods |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, MW, 100°C | Aryl boronic acids | Biaryl derivatives | GC-MS, NMR |
-
Efficiency : Microwave conditions reduce reaction times from hours to minutes while maintaining >85% yield.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzimidazole moiety, a sulfanyl group, and a cyano-substituted benzothiophene. Its molecular formula is with a molecular weight of approximately 371.5 g/mol . The presence of these functional groups contributes to its biological activity.
Enzyme Inhibition
One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Research has shown that compounds with similar structures exhibit inhibitory effects on various enzymes, including:
- α-glucosidase: This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. Compounds that inhibit α-glucosidase can help control blood sugar levels in diabetic patients .
- Acetylcholinesterase: Inhibition of this enzyme is significant for treating neurodegenerative diseases like Alzheimer’s disease. Compounds that can effectively inhibit acetylcholinesterase may enhance cholinergic neurotransmission, potentially improving cognitive function .
Anti-inflammatory Properties
Recent studies have indicated that the compound may possess anti-inflammatory properties. In silico docking studies suggest that it could act as a potential inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response . The ability to modulate inflammation is critical in developing treatments for various inflammatory conditions.
Case Study 1: Synthesis and Characterization
A study published in Molbank detailed the synthesis of related compounds using simple transformations with commercially available reagents. The synthesized compounds were characterized using techniques such as NMR and LC-MS. The anti-inflammatory potential was evaluated through molecular docking studies, revealing promising results for further optimization .
Case Study 2: Inhibition of Enzymes
Another research effort focused on synthesizing sulfonamide derivatives similar to the target compound. These derivatives were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The findings indicated that certain modifications to the structure enhanced inhibitory activity, suggesting a pathway for developing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (Compound 2c)
- Structure : Contains a benzimidazole core linked to a toluenesulfonamide group via a phenyl bridge.
- Synthesis : Prepared using benzene sulfonyl chloride under reflux conditions in dichloromethane .
- Key Differences: Lacks the acetyl and sulfanyl substituents of the target compound, resulting in reduced steric bulk and altered electronic properties. The absence of the tetrahydrobenzothiophene-cyano system may limit its binding affinity to hydrophobic enzyme pockets.
2-(3,5-Dinitrophenyl)-1H-benzimidazole
- Structure : Benzimidazole substituted with a 3,5-dinitrophenyl group.
- Synthesis : Derived from 3,5-dinitrobenzaldehyde and o-phenylenediamine under acidic conditions .
- Key Differences: The electron-withdrawing nitro groups enhance electrophilicity but reduce metabolic stability compared to the acetyl-sulfanyl system in the target compound.
2-[(7-Acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-4-methylsulfanyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]butanamide
- Structure: Shares the benzimidazole and butanamide backbone but incorporates a heptalenyl-amino group and methylsulfanyl substituent .
- However, the propan-2-yl group on benzimidazole may increase lipophilicity, affecting bioavailability compared to the acetyl group in the target compound.
Physicochemical and Spectroscopic Comparisons
Biological Activity
The compound 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzimidazole core and subsequent modifications to introduce the sulfanyl and butanamide groups. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Research indicates that compounds containing benzimidazole derivatives often exhibit significant antitumor properties. The benzimidazole moiety is known for its ability to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
The proposed mechanism of action for 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide includes:
- Tubulin Inhibition : By binding to tubulin, this compound may prevent its polymerization into microtubules.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Tubulin Binding : A study demonstrated that benzimidazole derivatives showed a strong affinity for tubulin and effectively inhibited cell division in cancer cell lines .
- Antioxidant Properties : Another investigation revealed that related compounds exhibited antioxidant activities by scavenging free radicals and reducing oxidative stress in cellular models .
- In Vivo Efficacy : In vivo studies on animal models have shown that certain benzimidazole derivatives led to significant tumor reduction compared to control groups .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide?
- Methodological Answer : Key steps include refluxing precursors (e.g., benzimidazole derivatives with sulfanyl or cyano-containing reactants) in polar aprotic solvents (e.g., methanol, ethanol) under controlled pH and temperature. For example, refluxing at 100°C for 4–6 hours with TLC monitoring ensures reaction completion, followed by recrystallization in methanol for purification . Optimize stoichiometry using computational tools (e.g., density functional theory, DFT) to predict reactive intermediates .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine X-ray crystallography (using SHELXL/SHELXS for refinement ) with spectroscopic techniques:
- FT-IR : Validate functional groups (e.g., C=O at ~1668 cm⁻¹, S–C=N at ~1267 cm⁻¹) .
- NMR : Analyze and shifts (e.g., benzothiophene protons at δ 7.01–7.73 ppm, cyano groups at δ ~120 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peaks) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to quantify impurities .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition above 200°C suggests robustness for in vitro assays) .
- UV-Vis spectroscopy : Monitor degradation under light/oxidative conditions (e.g., λmax shifts indicate instability) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity .
- Molecular docking : Simulate binding to target proteins (e.g., Keap1-Nrf2 for antioxidant activity) using AutoDock Vina. Validate with experimental IC50 values from enzyme inhibition assays .
Q. What experimental designs are appropriate for studying environmental fate and biodegradation?
- Methodological Answer : Use split-plot designs (e.g., randomized blocks with abiotic/biotic factors as subplots) :
- Abiotic : Measure hydrolysis rates at varying pH (e.g., t1/2 in pH 7.4 buffer).
- Biotic : Incubate with soil microbiota (e.g., OECD 307 guidelines) and quantify metabolites via LC-MS/MS .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Dynamic vs. static structures : X-ray captures time-averaged conformations, while NMR may detect dynamic equilibria (e.g., tautomerism in benzimidazole rings). Use variable-temperature NMR to identify conformational flexibility .
- Twinned crystals : If X-ray refinement fails (Rint > 0.1), employ OLEX2’s twin refinement module or switch to synchrotron radiation for higher-resolution data .
Q. What strategies enhance bioactivity in structurally related benzimidazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace acetyl with sulfonyl groups to improve membrane permeability) .
- Pharmacophore mapping : Use Schrödinger’s Phase to align critical motifs (e.g., hydrogen-bond acceptors at the benzothiophene moiety) .
Q. How to investigate reaction mechanisms for sulfanyl or cyano group incorporation?
- Methodological Answer :
- Isotopic labeling : Track -labeled cyanide intermediates via MS/MS fragmentation .
- Kinetic studies : Use stopped-flow UV-Vis to measure rate constants for nucleophilic substitution at the benzothiophene position .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer :
Q. How to align research on this compound with broader theoretical frameworks (e.g., drug design or environmental toxicology)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
